6-phenyl-11H-indeno[1,2-c]quinolin-11-one
Description
6-phenyl-11H-indeno[1,2-c]quinolin-11-one is a complex organic compound belonging to the class of indenoquinolinones This compound is characterized by its unique fused ring structure, which includes an indene moiety fused to a quinoline ring systemIndenoquinolinones are known for their significant biological activities and have been the subject of extensive research in medicinal chemistry .
Properties
IUPAC Name |
6-phenylindeno[1,2-c]quinolin-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO/c24-22-16-11-5-4-10-15(16)19-20(22)17-12-6-7-13-18(17)23-21(19)14-8-2-1-3-9-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWERNIIFVPVTDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=C2C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-11H-indeno[1,2-c]quinolin-11-one can be achieved through various synthetic routes. One common method involves the palladium-catalyzed intramolecular arylation of 2-haloquinoline-3-carbaldehyde with an aryne precursor. This reaction proceeds through simultaneous C-H (aldehyde) and C-X bond activation, leading to the formation of the indenoquinolinone core .
Another approach involves the use of tert-butyl hydroperoxide (TBHP) promoted intramolecular carbonylation, which facilitates the formation of the desired product under mild conditions . Additionally, poly(4-vinylpyridinium) hydrogen sulfate-catalyzed three-component strategy and iron/acetic acid prompted intramolecular cyclization have also been reported as effective methods for synthesizing indenoquinolinones .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the aforementioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-phenyl-11H-indeno[1,2-c]quinolin-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indenoquinolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced indenoquinolinone derivatives, and substituted indenoquinolinones with various functional groups.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Biology: It exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Medicine: Due to its biological activities, the compound is being investigated as a potential therapeutic agent for the treatment of various diseases, including tuberculosis and cancer
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-phenyl-11H-indeno[1,2-c]quinolin-11-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting key enzymes involved in bacterial cell wall synthesis . Additionally, the compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines through the modulation of signaling pathways in immune cells .
Comparison with Similar Compounds
Similar Compounds
- 11H-indeno[1,2-b]quinoxalin-11-one
- 9-methoxy-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one
- 6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-one
Uniqueness
6-phenyl-11H-indeno[1,2-c]quinolin-11-one stands out due to its unique phenyl substitution at the 6th position, which enhances its chemical reactivity and biological activity. This structural feature distinguishes it from other indenoquinolinones and contributes to its potential as a versatile compound in scientific research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
